[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-methanesulfonamido-3-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0{1,10}.0{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(4-methanesulfonamido-3-methoxyphenyl)acetate is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the subsequent functionalization of the molecule. The key steps typically include:
- Formation of the Pentacyclic Core : This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other pericyclic processes.
- Functionalization : Introduction of the benzyl, hydroxy, and other functional groups through selective reactions such as Friedel-Crafts alkylation, hydroxylation, and esterification.
Industrial Production Methods: Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including:
- Oxidation : Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or Jones reagent.
- Reduction : Reduction of carbonyl groups to alcohols using reducing agents such as NaBH4 or LiAlH4.
- Substitution : Nucleophilic substitution reactions at the benzyl position or other reactive sites.
- Oxidation : PCC, Jones reagent, KMnO4.
- Reduction : NaBH4, LiAlH4.
- Substitution : Nucleophiles like NaCN, NaOEt.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ketone would regenerate the alcohol.
Scientific Research Applications
- Chemistry : As a building block for the synthesis of more complex molecules.
- Biology : Potential use as a probe for studying biological processes due to its unique structure.
- Medicine : Investigation of its pharmacological properties for potential therapeutic applications.
- Industry : Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds:
- **(1R,2R,4S,5S,6R,7S,8R,9S,10S,11R,15S,16R,18S)-5,7-Diacetoxy-6,9,18-trihydroxy-18-isopropenyl-4,8,16-trimethyl-13-phenyl-12,14,17-trioxapentacyclo[11.3.1.1{11,15}.0{1,10}.0^{2,6}]octadec-8-yl benzoate1
- **(1R,2R,6S,7S,8R,10S,11R,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,193
Uniqueness: The uniqueness of the compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its pentacyclic structure and the presence of multiple stereocenters make it a valuable molecule for studying stereochemical effects in chemical reactions and biological systems.
Properties
Molecular Formula |
C38H43NO10S |
---|---|
Molecular Weight |
705.8 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-[4-(methanesulfonamido)-3-methoxyphenyl]acetate |
InChI |
InChI=1S/C38H43NO10S/c1-22(2)36-18-24(4)38-28(34(36)47-37(48-36,49-38)20-25-10-8-7-9-11-25)15-27(19-35(42)31(38)14-23(3)33(35)41)21-46-32(40)17-26-12-13-29(30(16-26)45-5)39-50(6,43)44/h7-16,24,28,31,34,39,42H,1,17-21H2,2-6H3/t24-,28+,31-,34-,35-,36+,37?,38-/m1/s1 |
InChI Key |
QLCHTHMQAIFKIQ-GARMOQFJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)NS(=O)(=O)C)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)NS(=O)(=O)C)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.